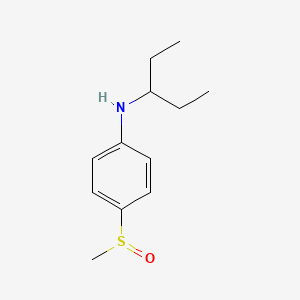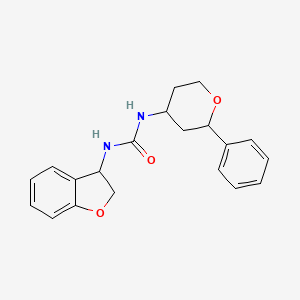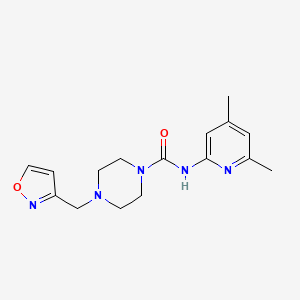
4-methylsulfinyl-N-pentan-3-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylsulfinyl-N-pentan-3-ylaniline is an organic compound with the molecular formula C12H19NS It is characterized by the presence of a methylsulfinyl group attached to the fourth position of an aniline ring, with a pentan-3-yl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfinyl-N-pentan-3-ylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, undergoes a substitution reaction with a suitable alkylating agent to introduce the pentan-3-yl group on the nitrogen atom.
Introduction of the Methylsulfinyl Group: The next step involves the oxidation of a methylthio group to a methylsulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylsulfinyl-N-pentan-3-ylaniline can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-methylsulfinyl-N-pentan-3-ylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methylsulfinyl-N-pentan-3-ylaniline involves its interaction with specific molecular targets. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pentan-3-yl group may affect the compound’s solubility and bioavailability, enhancing its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylthio-N-pentan-3-ylaniline: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-methylsulfonyl-N-pentan-3-ylaniline: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.
Uniqueness
4-methylsulfinyl-N-pentan-3-ylaniline is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its methylthio and methylsulfonyl analogs
Propriétés
IUPAC Name |
4-methylsulfinyl-N-pentan-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-4-10(5-2)13-11-6-8-12(9-7-11)15(3)14/h6-10,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHZNFKOGYRGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B7656661.png)

![4-[1-(1-Methylcyclobutanecarbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B7656670.png)


![Methyl 5-oxo-5-(spiro[2.5]octan-2-ylamino)pentanoate](/img/structure/B7656702.png)
![N-cyclohexyl-4-[(dimethylamino)methyl]pyridin-2-amine](/img/structure/B7656706.png)
![4-[(dimethylamino)methyl]-N-[(4-methyloxan-4-yl)methyl]pyridin-2-amine](/img/structure/B7656713.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B7656727.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B7656747.png)

![4-Methoxy-6-[4-(thiophen-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B7656753.png)
![1-methyl-N-(6-methylpyridin-2-yl)-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7656756.png)
![Methyl 1-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexane-1-carboxylate](/img/structure/B7656760.png)
